molecular formula C17H17N3O4 B6576470 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- CAS No. 1105191-57-8

2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-

Cat. No.: B6576470
CAS No.: 1105191-57-8
M. Wt: 327.33 g/mol
InChI Key: PZWKYBQHKYFGJU-UHFFFAOYSA-N
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Description

2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization and functional group modifications . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or acetic acid, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 3,5-dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl- is unique due to its specific substitution pattern and the presence of functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

5-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-24-9-5-8-19-10-13-15(14(11-19)17(22)23)18-20(16(13)21)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWKYBQHKYFGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120675
Record name 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-57-8
Record name 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-5-(3-methoxypropyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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